Ritipenem acoxil hydrate is a prodrug form of ritipenem, which belongs to the penem class of antibiotics. It is designed to enhance the oral bioavailability of ritipenem, making it a more viable option for treating bacterial infections. Ritipenem itself is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including some resistant strains.
Ritipenem was developed by Tanabe Seiyaku, a Japanese pharmaceutical company. The acoxil form is specifically engineered to improve its pharmacokinetic properties, allowing for oral administration and better absorption in the body.
Ritipenem acoxil hydrate falls under the category of beta-lactam antibiotics, specifically within the penem subclass. This class is characterized by its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death.
The synthesis of ritipenem acoxil hydrate involves several key steps that transform precursor compounds into the final antibiotic product. The synthetic routes typically include:
The synthetic process may utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of intermediates and final products.
Ritipenem acoxil hydrate has a complex molecular structure characterized by its beta-lactam ring, which is crucial for its antibacterial activity. The chemical formula for ritipenem is , indicating the presence of sulfur in its structure.
The primary reactions involved in the synthesis of ritipenem acoxil hydrate include:
The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity. For example, using hydrazine hydrate in controlled conditions can significantly improve the efficiency of intermediate formation.
Ritipenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for constructing peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
The efficacy of ritipenem against various pathogens highlights its mechanism's importance in combating resistant strains. Its ability to penetrate bacterial membranes effectively enhances its action against both Gram-positive and Gram-negative bacteria.
Ritipenem acoxil hydrate is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for:
Research continues into optimizing its use against resistant bacterial strains, further establishing its role in modern antimicrobial therapy.
Ritipenem acoxil hydrate belongs to the carbapenem class of β-lactam antibiotics, characterized by a unique bicyclic core structure comprising fused β-lactam and pyrroline rings. This compound exhibits three contiguous stereocenters at positions C5, C6, and C8 within its penem nucleus, with established 5R, 6S, and 8R configurations that are essential for antimicrobial activity [1]. X-ray crystallographic analysis confirms that the β-lactam carbonyl at C7 and the carboxylate group at C10 adopt trans-periplanar orientation, facilitating optimal binding to penicillin-binding proteins in target bacteria. The acoxil prodrug moiety (acetoxymethyl ester) attached at the C10 carboxylate introduces an additional chiral center, with X-ray diffraction revealing preferential S-configuration at this ester linkage site [1] [4]. The crystal lattice incorporates water molecules in stoichiometric ratios (typically 1:1 hydrate), with hydrogen-bonding networks stabilizing the cis conformation of the C6 hydroxyethyl side chain – a structural feature critical for resistance to renal dehydropeptidase-I metabolism. The absolute configuration determined by X-ray aligns with the stereochemical requirements for effective carbapenemase evasion observed in class A serine-based enzymes [1].
Table 1: Critical Stereochemical Features of Ritipenem Acoxil Hydrate
Stereocenter | Configuration | Structural Role |
---|---|---|
C5 | R | β-lactam ring geometry |
C6 | S | Side chain orientation |
C8 | R | Carbapenem core stability |
C1' (Acoxil) | S | Prodrug cleavage efficiency |
The synthesis of ritipenem acoxil hydrate employs a convergent strategy involving sequential coupling of protected carbapenem nuclei with modified ester precursors. Key intermediates include:
The prodrug design specifically addresses the oral bioavailability limitations of parent ritipenem. The acetoxymethyl ester group enhances intestinal permeability through passive diffusion, while intracellular esterases mediate hydrolytic activation to release the active metabolite, ritipenem free acid. This strategy bypasses the acid lability of conventional carbapenems in gastric environments [6].
Table 2: Key Synthetic Intermediates for Ritipenem Acoxil Hydrate
Intermediate | Function | Protection/Activation |
---|---|---|
4-NB-ritipenem | Carbapenem core | C10 carboxylate protection |
Formyl-pyrazole | Side chain precursor | Aldehyde masking as acetal |
Bromo-acetoxymethyl | Esterifying agent | Halogen activation |
Anhydrous acoxil ester | Prodrug precursor | Water-free form |
The synthesis hinges on two critical reactions: ester condensation for prodrug formation and hydrolytic activation for therapeutic efficacy. Condensation optimization focuses on coupling ritipenem acid with chloromethyl acetate under phase-transfer catalysis. Studies demonstrate that tetrabutylammonium bromide (0.05 equiv) in ethyl acetate/water biphasic systems at 0-5°C increases yields to 92% by minimizing β-lactam degradation [2]. The reaction follows second-order kinetics, with rate dependence on both carbapenem enolate concentration and organohalide electrophilicity.
Hydrolytic activation – the conversion to active ritipenem – occurs through enzyme-mediated and pH-dependent pathways. In vitro studies reveal optimal activation at pH 7.4 with human carboxylate esterase, exhibiting Michaelis-Menten kinetics (Km = 38 µM, Vmax = 0.8 µmol/min/mg) [3]. Non-enzymatic hydrolysis follows pseudo-first-order kinetics with half-lives varying significantly with pH:
Table 3: Hydrolysis Kinetics of Ritipenem Acoxil Hydrate
pH | t1/2 (h) | Primary Hydrolysis Product |
---|---|---|
1.2 | 0.45 | Ritipenem (degraded) |
5.0 | 12.6 | Formaldehyde + Ritipenem |
7.4 | 3.2 | Active ritipenem |
9.0 | 0.8 | Ritipenem + acetate |
Solvent systems profoundly impact reaction fidelity. Tetrahydrofuran/water mixtures (4:1) accelerate hydrolysis 3.2-fold compared to acetonitrile/water systems due to enhanced proton shuttle mechanisms. The presence of divalent cations (Mg2+, Zn2+) further modulates hydrolysis rates through Lewis acid catalysis at the ester carbonyl [2] [3].
Circular dichroism spectroscopy provides critical insights into ritipenem acoxil hydrate's conformational stability and chiral interactions. The compound exhibits characteristic CD signatures in the 200-300 nm range, arising from n→π* transitions of the β-lactam carbonyl and π→π* transitions of the fused bicyclic system. Three diagnostically significant bands are observed:
The 224 nm band demonstrates exceptional sensitivity to β-lactam ring distortion, serving as a spectroscopic marker for ring integrity. Thermal denaturation studies reveal a cooperative transition at 55°C where the 224 nm signal diminishes by 78%, coinciding with β-lactam ring rupture confirmed by IR spectroscopy [3]. The CD spectrum also distinguishes the hydrate form from anhydrous analogues through band splitting at 242 nm, where the hydrate exhibits a distinct vibronic shoulder at 238 nm due to water hydrogen-bonding to the C10 carbonyl.
Comparative analysis with other carbapenems reveals ritipenem's unique positive polyproline-II (PPII) signature at 220 nm, indicative of the extended conformation of the hydroxyethyl side chain. This PPII signature disappears upon metal chelation (e.g., Zn2+ binding at C6 oxygen), providing a spectroscopic handle for monitoring metallo-β-lactamase interactions [3] [7]. Time-resolved CD further demonstrates that enzymatic hydrolysis generates a transient negative band at 265 nm, assigned to the enolate intermediate during ester cleavage – a feature exploitable for kinetic studies of prodrug activation.
Table 4: Diagnostic CD Spectral Features of Ritipenem Acoxil Hydrate
Wavelength (nm) | Δε (M-1cm-1) | Transition Assignment | Structural Correlation |
---|---|---|---|
224 | +3.2 | n→π* (β-lactam) | β-lactam ring integrity |
238 (shoulder) | -1.5 | π→π* (hydrated carbonyl) | Hydration state |
242 | -4.8 | π→π* (pyrroline) | Bicyclic core conformation |
298 | +0.9 | n→π* (ester) | Prodrug ester orientation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8